molecular formula C₁₅H₃₄O₂Si B1145343 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol CAS No. 202405-16-1

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol

Cat. No.: B1145343
CAS No.: 202405-16-1
M. Wt: 274.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol typically involves the protection of the hydroxyl group of nonan-2-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

Nonan-2-ol+TBDMS-ClBaseThis compound\text{Nonan-2-ol} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{this compound} Nonan-2-ol+TBDMS-ClBase​this compound

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is widely used in scientific research, including:

    Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: In the synthesis of biologically active molecules and natural products.

    Medicine: In the development of pharmaceuticals and drug intermediates.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBDMS group can be removed under mild acidic or fluoride conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    9-((Trimethylsilyl)oxy)nonan-2-ol: Similar structure but with a trimethylsilyl (TMS) group instead of TBDMS.

    9-((Triisopropylsilyl)oxy)nonan-2-ol: Contains a triisopropylsilyl (TIPS) group.

    9-((Methoxymethyl)oxy)nonan-2-ol: Features a methoxymethyl (MOM) protecting group.

Uniqueness

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol is unique due to the steric bulk and stability provided by the TBDMS group. This makes it particularly useful in protecting hydroxyl groups in complex molecules where other protecting groups might fail .

Properties

IUPAC Name

9-[tert-butyl(dimethyl)silyl]oxynonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O2Si/c1-14(16)12-10-8-7-9-11-13-17-18(5,6)15(2,3)4/h14,16H,7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCYXCPDXCINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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